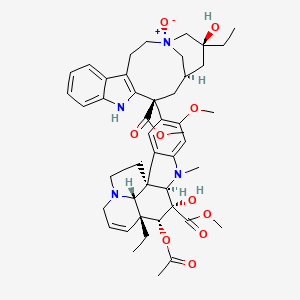
Vinblastine Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinblastine N-oxide is a derivative of vinblastine, a well-known chemotherapy medication used to treat various types of cancer, including Hodgkin’s lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer . Vinblastine N-oxide is a prodrug, meaning it is converted into the active drug vinblastine under specific conditions, such as hypoxia (low oxygen levels) in tumor tissues . This selective activation helps target cancer cells while minimizing damage to healthy tissues.
Preparation Methods
The synthesis of Vinblastine N-oxide involves several steps, starting from the natural product vinblastine. One common method involves the oxidation of vinblastine using oxidizing agents to introduce the N-oxide functional group. The reaction conditions typically include the use of solvents like dichloromethane and oxidizing agents such as m-chloroperbenzoic acid .
In industrial production, the synthesis of Vinblastine N-oxide can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of liposomal delivery systems has also been explored to enhance the stability and efficacy of Vinblastine N-oxide .
Chemical Reactions Analysis
Vinblastine N-oxide undergoes various chemical reactions, including:
Reduction: Under hypoxic conditions, endogenous reductases reduce the N-oxide group to form the active vinblastine.
Oxidation: The initial synthesis involves the oxidation of vinblastine to introduce the N-oxide group.
Substitution: Vinblastine N-oxide can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and various reductases for reduction. The major product formed from the reduction of Vinblastine N-oxide is vinblastine, which is the active anticancer agent .
Scientific Research Applications
Vinblastine N-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N-oxide functional groups in various chemical reactions.
Mechanism of Action
Vinblastine N-oxide exerts its effects through its conversion to vinblastine under hypoxic conditions. The active vinblastine binds to tubulin, a protein that is essential for microtubule formation during cell division . By inhibiting microtubule formation, vinblastine disrupts the mitotic spindle, leading to cell cycle arrest at metaphase and subsequent cell death . This mechanism is particularly effective in rapidly dividing cancer cells.
Comparison with Similar Compounds
Vinblastine N-oxide is part of the vinca alkaloid family, which includes other compounds such as vincristine and vindesine . These compounds share a similar mechanism of action, targeting tubulin to inhibit cell division. Vinblastine N-oxide is unique in its prodrug nature, allowing for selective activation in hypoxic tumor environments .
Similar Compounds
Vincristine: Another vinca alkaloid used in chemotherapy, known for its neurotoxic side effects.
Vindesine: A semi-synthetic derivative of vinblastine with similar anticancer properties.
Vinorelbine: A newer vinca alkaloid with a slightly different chemical structure, used to treat non-small-cell lung cancer and breast cancer.
Vinblastine N-oxide’s selective activation and reduced side effects make it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
61936-68-3 |
|---|---|
Molecular Formula |
C46H58N4O10 |
Molecular Weight |
827.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H58N4O10/c1-8-42(54)23-28-24-45(40(52)58-6,36-30(15-20-50(56,25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)57-5)48(4)38-44(31)17-19-49-18-12-16-43(9-2,37(44)49)39(60-27(3)51)46(38,55)41(53)59-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-,50-/m0/s1 |
InChI Key |
JJNRGDILJOBAEK-FFFVJEPASA-N |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N@+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















